Cas no 1379452-53-5 ((4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole])

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral bis(oxazoline) ligand with a cyclopentylidene bridge, widely used in asymmetric catalysis. Its rigid, C₂-symmetric structure enhances stereocontrol in metal-catalyzed reactions, such as cyclopropanations, Diels-Alder reactions, and conjugate additions. The isopropyl substituents on the oxazoline rings contribute to steric hindrance, improving enantioselectivity. This ligand is particularly effective with copper, palladium, and rhodium complexes, offering high yields and selectivity in synthetic applications. Its stability under various reaction conditions and ease of modification make it a versatile tool in organic synthesis and pharmaceutical development. The product is typically supplied as a high-purity solid, ensuring consistent performance in catalytic systems.
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] structure
1379452-53-5 structure
Product Name:(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]
CAS No:1379452-53-5
MF:C17H28N2O2
MW:292.416424751282
CID:4468590
PubChem ID:138911503
Update Time:2025-05-23

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] Chemical and Physical Properties

Names and Identifiers

    • (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]
    • (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]
    • (4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
    • (4R)-4-Propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
    • CS-0087852
    • D74655
    • 1379452-53-5
    • CS-16083
    • (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
    • AKOS037651186
    • (4R)-4-isopropyl-2-{1-[(4R)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl}-4,5-dihydro-1,3-oxazole
    • Inchi: 1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m0/s1
    • InChI Key: VZFCYSTXXNIPPR-KBPBESRZSA-N
    • SMILES: O1C[C@@H](C(C)C)N=C1C1(C2=N[C@H](C(C)C)CO2)CCCC1

Computed Properties

  • Exact Mass: 292.215078140 g/mol
  • Monoisotopic Mass: 292.215078140 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.2
  • Molecular Weight: 292.4

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] Pricemore >>

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Additional information on (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]

Recent Advances in the Study of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] (CAS: 1379452-53-5)

The compound (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] (CAS: 1379452-53-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the importance of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] as a key intermediate in the synthesis of complex bioactive molecules. Its rigid, bicyclic structure and chiral centers make it an attractive scaffold for the development of novel pharmaceuticals. Researchers have successfully employed this compound in the synthesis of various heterocyclic derivatives, which exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most notable advancements in the study of this compound is its application in asymmetric catalysis. Recent publications have demonstrated its efficacy as a chiral ligand in transition metal-catalyzed reactions, enabling the enantioselective synthesis of biologically active compounds. This has opened new avenues for the development of more efficient and selective synthetic methodologies in medicinal chemistry.

In addition to its synthetic utility, (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents.

The pharmacokinetic properties of this compound have also been a subject of recent research. Studies utilizing advanced analytical techniques, such as LC-MS/MS, have provided valuable insights into its metabolic stability and bioavailability. These investigations are crucial for understanding its potential as a drug candidate and for guiding further structural modifications to optimize its pharmacological profile.

Looking forward, researchers are exploring the potential of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] in targeted drug delivery systems. Its unique chemical structure offers opportunities for conjugation with various therapeutic agents, potentially enhancing their specificity and reducing off-target effects. This approach could revolutionize treatment strategies for various diseases, particularly in oncology and autoimmune disorders.

In conclusion, the compound (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] (CAS: 1379452-53-5) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from asymmetric synthesis to potential therapeutic uses, making it a valuable subject of ongoing research. Future studies will likely focus on expanding its synthetic applications, elucidating its mechanism of action, and developing derivatives with enhanced biological activities and improved drug-like properties.

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